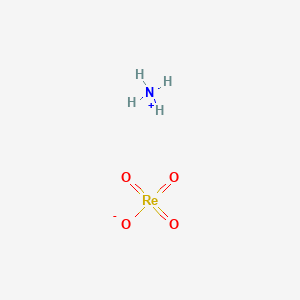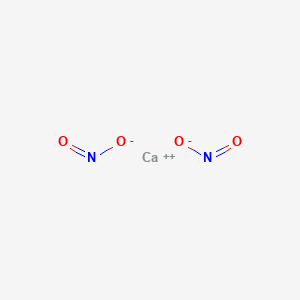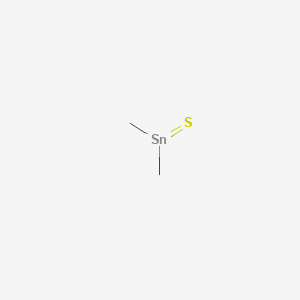
Dilanthanum dioxide sulphide
Overview
Description
Dilanthanum dioxide sulphide, also known as lanthanum oxysulfide, is an inorganic compound with the chemical formula La₂O₂S. It is a rare-earth compound that exhibits unique properties, making it valuable in various scientific and industrial applications. This compound is known for its luminescent properties and is often used in phosphor materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilanthanum dioxide sulphide can be synthesized through several methods. One common method involves the calcination of lanthanum sulfate in an oxygen atmosphere at high temperatures (around 750°C). The reaction is as follows:
La2(SO4)3+O2→La2O3⋅SO3+2SO3
The resulting product is then reduced with hydrogen to form this compound:
La2O3⋅SO3+4H2→La2O2S+4H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of the compound on various substrates, enhancing its purity and uniformity .
Chemical Reactions Analysis
Types of Reactions: Dilanthanum dioxide sulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen at elevated temperatures, this compound can oxidize to form lanthanum oxide and sulfur dioxide.
Reduction: Hydrogen gas is commonly used to reduce lanthanum sulfate to this compound.
Substitution: This compound can react with halogens to form lanthanum halides and sulfur oxides.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃) and sulfur dioxide (SO₂).
Reduction: this compound (La₂O₂S).
Substitution: Lanthanum halides (e.g., LaCl₃) and sulfur oxides
Scientific Research Applications
Dilanthanum dioxide sulphide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation processes.
Biology: Its luminescent properties make it useful in bioimaging and as a marker in biological assays.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in certain therapeutic agents.
Industry: It is used in the production of phosphors for display screens, lasers, and other optical devices .
Mechanism of Action
The mechanism by which dilanthanum dioxide sulphide exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Its luminescent properties are due to the excitation of electrons within the compound, which then release energy in the form of light when they return to their ground state. This makes it an effective material for use in phosphors and other light-emitting applications .
Comparison with Similar Compounds
Lanthanum oxide (La₂O₃): Similar in composition but lacks the sulfur component, making it less effective in certain luminescent applications.
Lanthanum sulfide (La₂S₃): Contains more sulfur but does not have the same luminescent properties as dilanthanum dioxide sulphide.
Gadolinium oxysulfide (Gd₂O₂S): Another rare-earth oxysulfide with similar luminescent properties but different applications in medical imaging and radiation detection.
Uniqueness: this compound is unique due to its combination of luminescent properties and chemical stability. Its ability to emit light efficiently makes it particularly valuable in the production of phosphors and other optical materials .
Properties
IUPAC Name |
lanthanum(3+);oxygen(2-);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4La.3O.3S/q4*+3;6*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWHJLITFCWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[La+3].[La+3].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910022 | |
| Record name | Lanthanum oxide sulfide (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-43-5, 106496-69-9 | |
| Record name | Lanthanum oxide sulfide (La2O2S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum oxide sulfide (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum dioxide sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
